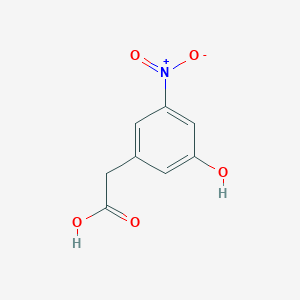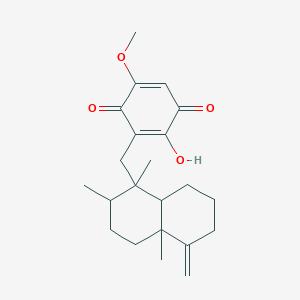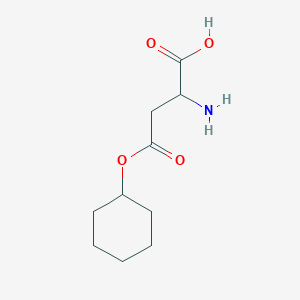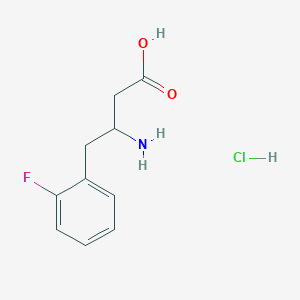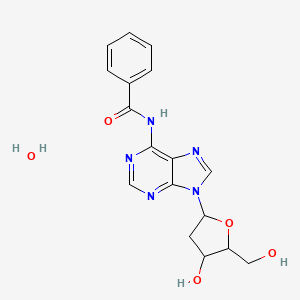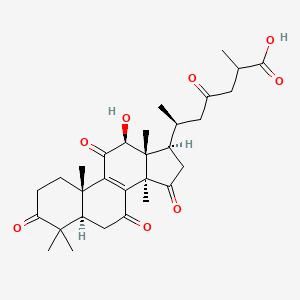
Deacetyl-ganoderic-acid-F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deacetyl-ganoderic-acid-F is a triterpenoid compound isolated from Ganoderma lucidum, a well-known edible and medicinal mushroom. This compound has been traditionally used in Chinese medicine for the treatment of dizziness and insomnia . Recent studies have highlighted its potential therapeutic effects, particularly its anti-inflammatory properties .
Vorbereitungsmethoden
Deacetyl-ganoderic-acid-F is typically isolated from Ganoderma lucidum through a series of extraction and purification processes. The mushroom is first dried and powdered, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound . Industrial production methods may involve large-scale cultivation of Ganoderma lucidum and optimization of extraction and purification processes to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Deacetyl-ganoderic-acid-F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable compound for studying the chemical properties and reactions of triterpenoids.
Wirkmechanismus
The mechanism of action of Deacetyl-ganoderic-acid-F involves the inhibition of the NF-κB pathway, which plays a crucial role in the regulation of inflammation. By inhibiting the phosphorylation of IKK and IκB, this compound prevents the nuclear translocation of the NF-κB subunit P65, thereby reducing the expression of pro-inflammatory genes . This results in decreased production of nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-6 .
Vergleich Mit ähnlichen Verbindungen
Deacetyl-ganoderic-acid-F is unique among triterpenoids due to its specific anti-inflammatory properties and its ability to inhibit the NF-κB pathway. Similar compounds include other triterpenoids isolated from Ganoderma lucidum, such as ganoderic acid A, ganoderic acid B, and ganoderic acid C. These compounds also exhibit various biological activities, but this compound is particularly notable for its potent anti-inflammatory effects .
Eigenschaften
Molekularformel |
C30H40O8 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
(6S)-6-[(5R,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17+,19-,25+,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
MNXGGTWKTCLFDT-GKJAHOMTSA-N |
Isomerische SMILES |
C[C@@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Kanonische SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B13385882.png)


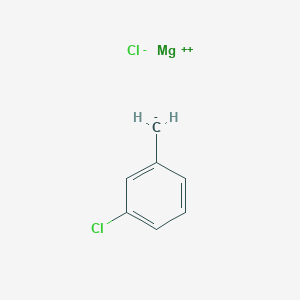
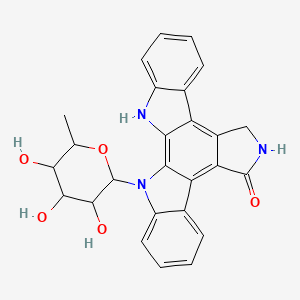
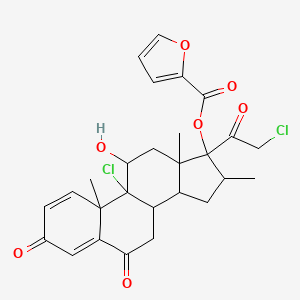
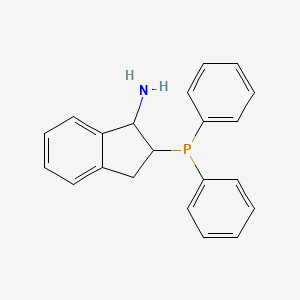
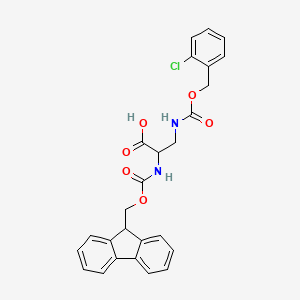
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]acetic acid](/img/structure/B13385931.png)
